molecular formula C14H9ClFNO3 B14318794 2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid CAS No. 105743-91-7

2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid

Cat. No.: B14318794
CAS No.: 105743-91-7
M. Wt: 293.68 g/mol
InChI Key: SDEAWRVFIQXINO-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 3-chloro-2-fluorophenyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3-chloro-2-fluoroaniline with phosgene or a suitable carbamoyl chloride under controlled conditions.

    Coupling with Benzoic Acid: The carbamoyl intermediate is then coupled with benzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with substituted chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Corresponding amine and carboxylic acid.

Scientific Research Applications

2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid can be compared with similar compounds such as:

    2-[(3-Chlorophenyl)carbamoyl]benzoic acid: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    2-[(3-Fluorophenyl)carbamoyl]benzoic acid: Lacks the chlorine substituent, leading to differences in chemical behavior and applications.

    2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid: Contains a methyl group instead of fluorine, resulting in distinct properties and uses.

The unique combination of chloro and fluoro substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

105743-91-7

Molecular Formula

C14H9ClFNO3

Molecular Weight

293.68 g/mol

IUPAC Name

2-[(3-chloro-2-fluorophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H9ClFNO3/c15-10-6-3-7-11(12(10)16)17-13(18)8-4-1-2-5-9(8)14(19)20/h1-7H,(H,17,18)(H,19,20)

InChI Key

SDEAWRVFIQXINO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)F)C(=O)O

Origin of Product

United States

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